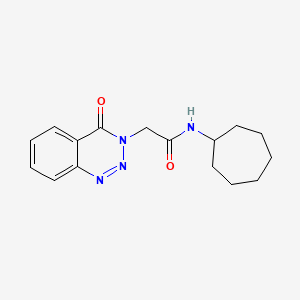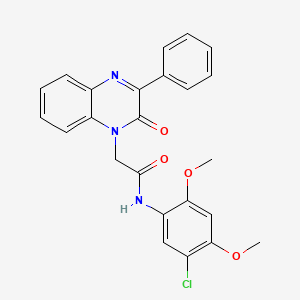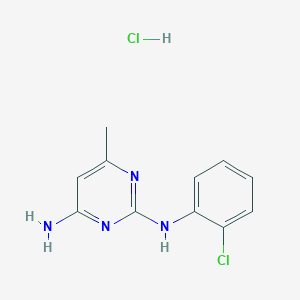
C11H12Cl2N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C11H12Cl2N4 is known as 1-(3,5-Dichlorophenyl)-2-cyano-3-propylguanidine . It has a molecular weight of 271.14578 g/mol .
Molecular Structure Analysis
Molecular structure analysis often involves a variety of techniques, including spectroscopic methods . These techniques can provide information on the size, shape, charge distribution, electronic structure, and other aspects of a molecule . Unfortunately, specific structural analysis data for this compound is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles functionalized with C11H12Cl2N4 have shown promise as catalysts. Their high surface area and tunable surface properties allow for efficient catalytic reactions. Researchers have explored their use in organic transformations, such as the synthesis of pyrazolines .
Drug Delivery Systems
C11H12Cl2N4-modified silica nanoparticles can serve as drug carriers. Their biocompatibility, stability, and controlled release properties make them suitable for targeted drug delivery . By attaching therapeutic agents to the nanoparticle surface, scientists can enhance drug efficacy and minimize side effects.
Biomedical Applications
In the field of biomedicine, C11H12Cl2N4-functionalized silica nanoparticles find applications in imaging, diagnostics, and therapy. Their ability to selectively accumulate in specific tissues or cells allows for precise disease detection and treatment . For instance, they could be used as contrast agents in magnetic resonance imaging (MRI).
Environmental Remediation
Silica-based nanomaterials, including those modified with C11H12Cl2N4, play a crucial role in environmental cleanup. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources . Their large surface area facilitates efficient pollutant removal.
Wastewater Treatment
Functionalized silica nanoparticles are being explored for wastewater treatment. By immobilizing C11H12Cl2N4 on the nanoparticle surface, researchers aim to enhance the removal of toxic substances from industrial effluents . These nanoparticles can selectively capture specific pollutants, improving overall water quality.
Surface Modification Strategies
Understanding the impact of surface modification on silica nanoparticles is essential. Researchers investigate various strategies to tailor the surface properties of C11H12Cl2N4-functionalized silica, affecting its reactivity, stability, and interactions with other molecules . These insights guide the design of more effective nanomaterials.
Eigenschaften
IUPAC Name |
2-N-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-5-3-2-4-8(9)12;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLKFSLDPQVJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)
![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)


![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)
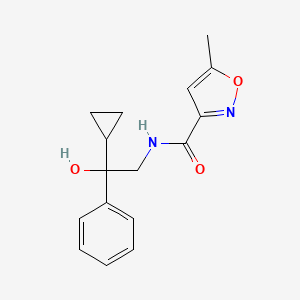
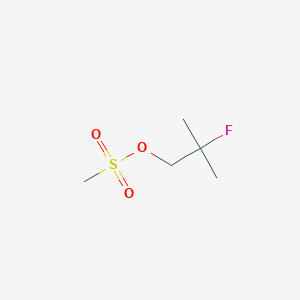
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
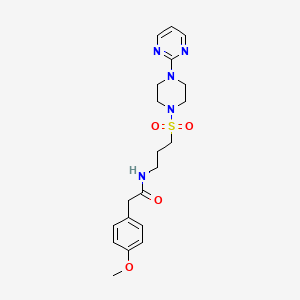
![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)

